7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of tetrahydronaphthalenone, characterized by a bromine atom at the 7th position and a methyl group at the 4th position on the naphthalenone ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents (e.g., tetrahydrofuran, THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Oxidation: 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.
Scientific Research Applications
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both a bromine atom and a methyl group on the naphthalenone ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
7-bromo-4-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-2-5-11(13)10-6-8(12)3-4-9(7)10/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBQXWWFPSGWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51644-34-9 |
Source
|
Record name | 7-bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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